1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol

medicinal chemistry physicochemical profiling solubility

1‑Methyl‑1H,4H,5H,6H,7H,8H‑cyclohepta[c]pyrazol‑8‑ol (CAS 2624142‑37‑4, C₉H₁₄N₂O, MW 166.22) is a saturated cycloheptapyrazole bearing a secondary alcohol at the 8‑position and an N1‑methyl substituent. It belongs to the class of hexahydrocyclohepta[c]pyrazoles, a scaffold that has been claimed in patents as a privileged core for farnesoid‑X‑receptor (FXR) modulators.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Cat. No. B13515525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCN1C2=C(CCCCC2O)C=N1
InChIInChI=1S/C9H14N2O/c1-11-9-7(6-10-11)4-2-3-5-8(9)12/h6,8,12H,2-5H2,1H3
InChIKeyUWLYUHRGRIACHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1‑Methyl‑1H,4H,5H,6H,7H,8H‑cyclohepta[c]pyrazol‑8‑ol – A Defined Alcohol‑Functionalized Cycloheptapyrazole Building Block for MedChem and Probe Synthesis


1‑Methyl‑1H,4H,5H,6H,7H,8H‑cyclohepta[c]pyrazol‑8‑ol (CAS 2624142‑37‑4, C₉H₁₄N₂O, MW 166.22) is a saturated cycloheptapyrazole bearing a secondary alcohol at the 8‑position and an N1‑methyl substituent . It belongs to the class of hexahydrocyclohepta[c]pyrazoles, a scaffold that has been claimed in patents as a privileged core for farnesoid‑X‑receptor (FXR) modulators [1]. The compound is principally employed as a regio‑ and stereochemically defined synthetic intermediate; the free hydroxyl group enables downstream functionalisation via esterification, etherification, oxidation, or conversion to a leaving group, while the fused, partially saturated seven‑membered ring imparts conformational rigidity that differs markedly from monocyclic pyrazoles.

Why 1‑Methyl‑1H,4H,5H,6H,7H,8H‑cyclohepta[c]pyrazol‑8‑ol Cannot Be Indiscriminately Replaced by Generic Cycloheptapyrazole Analogs


The cycloheptapyrazole family contains several commercially available analogs that differ in the position of the oxygen functionality (4‑one, 8‑amine, 3‑carboxylic acid, or unsubstituted parent) . These substitutions are not interchangeable for synthetic strategy or biological probing. The 8‑hydroxy group is the only substituent in this series that simultaneously provides a hydrogen‑bond donor, a nucleophilic handle for reversible or irreversible linkage, and retention of a saturated carbocyclic ring. In contrast, the 4‑keto analog (CAS 115309‑88‑1) lacks a hydrogen‑bond donor, while the 8‑amine analog (dihydrochloride salt) introduces a basic centre that alters solubility, pharmacokinetic profile, and reactivity. For procurement decisions, the specific oxida‑tion state and functional‑group vector of the 8‑ol dictate the downstream chemistry and biological interrogation that can be pursued.

1‑Methyl‑1H,4H,5H,6H,7H,8H‑cyclohepta[c]pyrazol‑8‑ol: Head‑to‑Head and Cross‑Study Differentiation Data


Hydrogen‑Bond Donor Capacity vs. 4‑Keto and Unsubstituted Cycloheptapyrazole Analogs

The 8‑hydroxy substituent introduces one hydrogen‑bond donor (HBD) that is absent in the 1‑methyl‑4‑one analog (CAS 115309‑88‑1, 0 HBD) and the unsubstituted cyclohepta[c]pyrazole (CAS 275‑70‑7, 0 HBD) [1]. Quantitative in silico prediction (SwissADME) places the topological polar surface area (TPSA) of the 8‑ol at approximately 38 Ų versus 34 Ų for the 4‑one and 17 Ų for the parent scaffold. The additional HBD capability directly impacts aqueous solubility and hydrogen‑bonding potential in target‑binding pockets.

medicinal chemistry physicochemical profiling solubility

Synthetic Versatility: Derivatisation Pathways Compared with 8‑Amine and 4‑One Analogs

The secondary alcohol of the 8‑ol can be directly converted into a broad set of functional groups—mesylates/tosylates (nucleophilic displacement), esters (prodrug or linker attachment), ethers (stability enhancement), or ketones (oxidation)—under mild conditions that are not accessible to the 4‑one analog (which lacks a reactive hydroxyl) or the 8‑amine analog (which requires orthogonal protection of the basic amine) . The 8‑ol thus offers at least four distinct downstream derivatisation pathways versus one (reductive amination) for the 8‑amine and one (nucleophilic addition) for the 4‑one.

synthetic chemistry building block parallel library synthesis

Scaffold Validation: Insecticidal Activity of Hexahydrocyclohepta[c]pyrazole Derivatives

A 2020 structure‑activity‑relationship study on hexahydrocyclohepta[c]pyrazole‑5‑carboxamides reported that compound D‑27 (N‑(4‑(tert‑butyl)phenyl)‑2‑phenyl‑2,4,5,6,7,8‑hexahydrocyclohepta[c]pyrazole‑5‑carboxamide) exhibited an LC₅₀ of 51.50 mg·L⁻¹ against Plutella xylostella and 100 % mortality against Mythimna separata at 2.5 mg·L⁻¹ [1]. This establishes the hexahydrocyclohepta[c]pyrazole core as a productive scaffold for insect growth regulator discovery, and the 8‑ol provides a synthetic entry point for installing C5‑carboxamide diversity.

agrochemical insect growth regulator crop protection

FXR Modulator Patent Space: Cycloheptapyrazole Core as a Privileged Pharmacophore

Roche patent US 8,252,826 explicitly claims cyclopentyl‑ and cycloheptylpyrazole derivatives as selective FXR modulators for the treatment of dyslipidemia and related metabolic disorders [1]. The saturated cycloheptyl ring is a distinguishing feature from earlier cyclopentyl analogs; the 8‑ol compound provides a synthetic precursor to the cycloheptapyrazole intermediates used in the exemplified patent syntheses. This direct link to an active FXR‑modulator patent family differentiates the 8‑ol from generic pyrazole building blocks that lack this therapeutic association.

dyslipidemia FXR agonist drug discovery

Commercial Purity Benchmarking Among Cycloheptapyrazole Intermediates

Commercially, the 8‑ol is offered at a standard purity of 95 % (HPLC) by the primary vendor . The structurally closest commercial comparator, 1‑methyl‑4,5,6,7‑tetrahydrocyclohepta[c]pyrazol‑8‑one (CAS 1962144‑26‑8), is listed at a comparable 95 % purity; however, the ketone analog has a documented propensity for enol‑tautomerisation that can complicate reaction stoichiometry and analytical characterisation. The alcohol form is chemically stable under ambient storage and does not exhibit tautomeric equilibria, simplifying inventory management and reaction planning.

quality control procurement chemical supply chain

1‑Methyl‑1H,4H,5H,6H,7H,8H‑cyclohepta[c]pyrazol‑8‑ol: Evidence‑Backed Application Scenarios for Scientific Procurement


FXR‑Targeted Drug Discovery: Cycloheptapyrazole Core Synthesis

Pharmaceutical teams pursuing farnesoid‑X‑receptor modulation for dyslipidemia or NASH can utilise the 8‑ol as a direct precursor to the cycloheptapyrazole intermediates claimed in Roche patent US 8,252,826. The free hydroxyl group permits attachment of diverse R‑group side chains via ether or ester linkages, enabling rapid exploration of the structure‑activity relationships delineated in the patent [1]. This scenario is validated by the explicit patent linkage established in Section 3, Evidence Item 4.

Agrochemical Lead Optimisation: Insect Growth Regulator Analoging

Agrochemical R&D groups developing dual‑target insect growth regulators can employ the 8‑ol as a central scaffold for constructing hexahydrocyclohepta[c]pyrazole‑5‑carboxamide libraries. The scaffold has demonstrated quantitative insecticidal activity (LC₅₀ 51.50 mg·L⁻¹ against Plutella xylostella for analog D‑27) [1]. The 8‑hydroxy group provides a convenient anchoring point for late‑stage diversification, facilitating parallel synthesis of candidate amides for leaf‑dip screening programs.

Chemical Biology Probe Synthesis: Selective Derivatisation of a Saturated Bicyclic Core

Chemical biology laboratories requiring a conformationally constrained, hydrogen‑bond‑donor‑capable heterocyclic probe can select the 8‑ol over the 4‑one or 8‑amine analogs. The alcohol group allows installation of biotin, fluorophores, or photo‑affinity tags through well‑established ester or carbamate chemistry, while the saturated carbocycle reduces non‑specific π‑stacking interactions that can plague fully aromatic pyrazoles. The physico‑chemical differentiation from alternative cycloheptapyrazoles (TPSA, HBD count) is documented in Section 3, Evidence Items 1 and 2.

Parallel Library Synthesis: Multi‑Directional Derivatisation from a Single Intermediate

Medicinal chemistry CROs and internal hit‑expansion groups can maximise chemical space coverage by purchasing a single batch of the 8‑ol and branching into ester, ether, sulfonate, and ketone sub‑libraries. This strategy exploits the ≥4 orthogonal derivatisation pathways accessible from the alcohol group, avoiding the need to procure and stock multiple cycloheptapyrazole intermediates with different functional handles (Section 3, Evidence Item 2). The single‑tautomer nature of the 8‑ol further ensures consistent reaction outcomes across parallel arrays.

Quote Request

Request a Quote for 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.